7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

CNS pharmacology spiro-oxazoline structure-activity relationship

7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1482321-69-6) is a spirocyclic 2-amino-oxazoline derivative with a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol. This compound belongs to the broader class of 5-spiro-substituted 2-amino-2-oxazolines, which have been investigated for central nervous system (CNS) stimulant activity and antibacterial properties.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13540591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1CC(CC2(C1)COC(=N2)N)C
InChIInChI=1S/C10H18N2O/c1-7-3-8(2)5-10(4-7)6-13-9(11)12-10/h7-8H,3-6H2,1-2H3,(H2,11,12)
InChIKeyOTNPWPNVPZZBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine: A Spirocyclic 2-Amino-Oxazoline Building Block for CNS and Antimicrobial Research


7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1482321-69-6) is a spirocyclic 2-amino-oxazoline derivative with a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol . This compound belongs to the broader class of 5-spiro-substituted 2-amino-2-oxazolines, which have been investigated for central nervous system (CNS) stimulant activity and antibacterial properties [1]. Its structure features a 3,5-dimethylcyclohexyl ring spiro-fused at the 5-position of the oxazoline ring, a substitution pattern that has been specifically identified in patent literature as conferring distinct pharmacological activity compared to other spiro substituents [2].

Why Substitution Patterns on the Spirocyclic Ring of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine Dictate Its Pharmacological Utility


The biological activity of 5-spiro-substituted 2-amino-oxazolines is exquisitely sensitive to the nature of the spirocyclic substituent. Patent evidence demonstrates that the 3,5-dimethylcyclohexyl substitution pattern—exactly as present in this compound—is specifically associated with CNS stimulant activity, whereas other cyclohexyl substitution patterns (e.g., 3-methylcyclohexyl, 4-methylcyclohexyl, 3,4,5-trimethylcyclohexyl) produce CNS depressant effects [1]. This functional divergence from a single methyl group positional change underscores that in-class compounds cannot be generically interchanged without risking a complete inversion of pharmacological effect. Furthermore, the molecular weight of this compound (182.26 g/mol) places it outside the 166–168.5 g/mol range that defines a subset of carbocyclic spiro-oxazolines with prominent CNS stimulant activity [2], suggesting its activity profile may be shifted toward the antibacterial properties noted for higher molecular weight congeners [3].

Quantitative Differentiation of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine from Structural Analogs


CNS Stimulant vs. Depressant Activity Divergence Driven by 3,5-Dimethylcyclohexyl Substitution

In a patent specifically covering 2-amino-5-spiro substituted oxazolin-4-ones, compounds bearing a 3,5-dimethylcyclohexyl spiro substituent (Formula II) are explicitly classified as CNS stimulants, while compounds with 3-methylcyclohexyl, 4-methylcyclohexyl, or 3,4,5-trimethylcyclohexyl substituents (Formula III) are classified as CNS depressants [1]. The target compound contains the identical 3,5-dimethylcyclohexyl moiety (numbered as 7,9-dimethyl in the alternative nomenclature), directly aligning it with the stimulant-designated structural class.

CNS pharmacology spiro-oxazoline structure-activity relationship

Molecular Weight-Dependent Activity Class Bifurcation in 2-Amino-Spiro-Oxazolines

Patent US3629276A establishes a molecular weight threshold for carbocyclic 2-amino-5-spiro-oxazolines: compounds with MW 166–168.5 g/mol are defined as CNS stimulants, while the broader class (MW ~140–420) includes antibacterial activity, especially pronounced when N-substituted with phenyl groups [1]. The target compound (MW 182.26 g/mol) exceeds this CNS stimulant-specific MW window, placing it in a higher MW range where antibacterial activity becomes a significant additional property [1].

antibacterial CNS stimulant molecular weight threshold

Structural Comparison: Oxazoline vs. Oxazolin-4-one Core in the 7,9-Dimethyl Spiro Series

The target compound is the 2-amino-oxazoline (non-oxidized ring), whereas the compound specifically exemplified in patent US3931198A (Example 24) is the corresponding oxazolin-4-one (2-amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one) [1]. The oxazolin-4-one contains a carbonyl at position 4 (MW = 196.25 g/mol, C10H16N2O2), while the target compound lacks this carbonyl (MW = 182.26 g/mol, C10H18N2O) . This oxidation state difference alters the ring electronics, hydrogen-bonding capacity, and potential for further derivatization at the 4-position.

oxazoline oxidation state heterocycle reactivity building block differentiation

Commercially Available Purity Benchmark: NLT 98% Assay for Reproducible Research

MolCore supplies this compound with a certified purity of NLT 98% (Not Less Than 98%) under ISO quality systems, ensuring suitability for pharmaceutical R&D and quality control applications . In contrast, some vendors list the compound at 95%+ purity , representing a potential 3% absolute purity difference that can affect the reliability of biological assay results, particularly in dose-response studies where impurities at the 5% level may confound activity measurements.

chemical purity quality control pharmaceutical research

Predicted LogP Differentiation: Balancing Lipophilicity for CNS Penetration vs. Solubility

The predicted octanol/water partition coefficient (LogP) for the target compound is 1.7, calculated via computational models [1]. This LogP value falls within the optimal range for CNS drug candidates (typically LogP 1–4). By comparison, the des-methyl analog (2-amino-5-spiro-cyclohexyl-2-oxazolin, CAS 26225-83-2, MW 154.21) has a lower molecular weight and presumably lower LogP due to the absence of the two methyl groups [2]. The 7,9-dimethyl substitution increases lipophilicity, which may enhance blood-brain barrier permeability relative to the unsubstituted analog.

LogP CNS penetration drug-likeness physicochemical property

Optimal Application Scenarios for 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine Based on Evidence


CNS Drug Discovery: Lead Identification for Stimulant Pharmacophores

This compound is most appropriately deployed in CNS drug discovery programs targeting stimulant mechanisms. The 3,5-dimethylcyclohexyl substitution pattern is specifically associated with CNS stimulant activity in patent literature, in contrast to other methylcyclohexyl variants that produce depressant effects [1]. Its predicted LogP of 1.7 supports blood-brain barrier penetration, and its molecular weight of 182.26 g/mol provides a balanced starting point for lead optimization. Researchers should use this compound as a scaffold for structure-activity relationship (SAR) studies aimed at establishing the pharmacophore for CNS stimulation.

Antibacterial Lead Generation: Exploiting the Higher Molecular Weight Oxazoline Class

Patent US3629276A indicates that carbocyclic 2-amino-5-spiro-oxazolines with molecular weights above the 166–168.5 g/mol stimulant window, including the broader class up to ~420 g/mol, possess antibacterial properties [1]. At 182.26 g/mol, this compound is positioned to be evaluated in antibacterial screening panels, particularly if derivatized with phenyl or other aromatic N-substituents, which the patent identifies as enhancing antibacterial potency. The 2-amino group provides a convenient handle for such N-functionalization.

Synthetic Building Block for Spirocyclic Library Construction

The oxazoline ring in this compound—lacking the 4-carbonyl present in the related oxazolin-4-one analog (MW 196.25, melting point 276–281 °C) [1]—offers differentiated reactivity for medicinal chemistry diversification. The 2-amino group can undergo acylation, sulfonylation, or reductive amination, while the oxazoline ring can participate in ring-opening or electrophilic substitution reactions. This makes the compound a versatile intermediate for constructing spirocyclic compound libraries, particularly when a less oxidized oxazoline core is desired.

Pharmacological Tool for Comparative Mechanistic Studies

The compound's position at the intersection of two activity classes—CNS stimulant (by substitution pattern) and antibacterial (by molecular weight range)—makes it a valuable pharmacological tool for investigating how subtle structural features (methylation pattern, oxidation state, molecular weight) govern target selectivity between neuronal and bacterial targets. Researchers can use this compound alongside the oxazolin-4-one analog and the des-methyl analog to dissect the structural determinants of target engagement [1][2].

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